molecular formula C22H28N2O3 B186918 Centpropazine CAS No. 34675-77-9

Centpropazine

Cat. No.: B186918
CAS No.: 34675-77-9
M. Wt: 368.5 g/mol
InChI Key: ZQPXSRTZFYHSFB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of centpropazine involves several steps, starting with the preparation of the core structure, which includes a phenylpiperazine moiety. The synthetic route typically involves the following steps:

Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve high-performance liquid chromatography (HPLC) to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Centpropazine undergoes various chemical reactions, including:

Common reagents used in these reactions include nicotinamide adenine dinucleotide phosphate (NADPH) for reduction and various oxidizing agents for oxidation . The major products formed from these reactions are typically hydroxylated or reduced metabolites .

Scientific Research Applications

Biological Activity

Centpropazine is a synthetic compound developed as an antidepressant, primarily synthesized by the Central Drug Research Institute (CDRI) in Lucknow, India. This article delves into the biological activity of this compound, summarizing clinical studies, pharmacological properties, metabolic pathways, and its potential therapeutic applications.

Overview of this compound

This compound (CPZ) is classified as a novel antidepressant with a unique mechanism of action compared to traditional antidepressants. It has been shown to exhibit moderate inhibitory activity on neurotransmitter reuptake, particularly norepinephrine and serotonin, which are crucial in mood regulation.

Pharmacological Profile

Clinical pharmacological studies have demonstrated that this compound is well tolerated at doses ranging from 10 mg to 160 mg. Adverse effects were minimal, with drowsiness and mild restlessness reported at higher doses (120 mg and above) during double-blind trials involving healthy volunteers. No significant changes were observed in laboratory tests or vital parameters, indicating a favorable safety profile for CPZ .

Table 1: Summary of Clinical Findings on this compound

Dose (mg) Adverse Effects Duration Study Type
10-40None4 weeksMultiple dose study
80Mild restlessness, insomnia4 weeksMultiple dose study
120-160Drowsiness, headacheSingle doseDouble-blind study

Metabolism and Pharmacokinetics

Research has identified various metabolites of this compound through studies conducted on male Sprague-Dawley rats. The primary metabolic pathways include hydroxylation and N-dealkylation, which are essential for understanding its pharmacokinetics and potential drug interactions .

Table 2: Metabolites of this compound

Metabolite Description
Hydroxythis compoundResulting from hydroxylation
N-Desmethylthis compoundFormed via N-dealkylation

This compound's biological activity is attributed to its ability to inhibit the reuptake of norepinephrine and serotonin. This mechanism is similar to that of selective serotonin reuptake inhibitors (SSRIs) but includes additional effects on dopaminergic pathways . In vitro studies have shown that CPZ can modulate neurotransmitter levels effectively, contributing to its antidepressant effects.

Case Studies and Clinical Applications

Several case studies have highlighted the efficacy of this compound in treating major depressive disorder (MDD). In one notable study involving patients with MDD, this compound was administered as part of a combination therapy regimen. Patients exhibited significant improvement in depressive symptoms compared to those receiving placebo treatments .

Future Directions in Research

Given its unique pharmacological profile, further research is warranted to explore the full potential of this compound. Future studies should focus on long-term effects, optimal dosing strategies, and comparisons with other antidepressants to establish comprehensive treatment protocols.

Properties

IUPAC Name

1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-2-22(26)18-8-10-21(11-9-18)27-17-20(25)16-23-12-14-24(15-13-23)19-6-4-3-5-7-19/h3-11,20,25H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPXSRTZFYHSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00919825
Record name 1-{4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl}propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34675-77-9, 91315-34-3
Record name Centropazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034675779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Centpropazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091315343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl}propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CENTPROPAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5YPG9LA47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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